
Spectroscopic Profile of Methyl 5-methyl-1H-
pyrazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
methyl 5-methyl-1H-pyrazole-3-

carboxylate

Cat. No.: B1302523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for

methyl 5-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in

medicinal chemistry and materials science. Due to the limited availability of a complete,

published dataset for this specific molecule, this guide synthesizes data from closely related

analogs, namely 5-methyl-1H-pyrazole-3-carboxylic acid and ethyl 5-methyl-1H-pyrazole-3-

carboxylate. This compiled data serves as a robust reference for the identification and

characterization of the target compound.

Spectroscopic Data Summary
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for methyl 5-methyl-1H-pyrazole-3-carboxylate.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.3 s 3H C5-CH₃

~6.5 s 1H C4-H

~3.8 s 3H O-CH₃

~13.0 br s 1H N-H

s = singlet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~11.0 C5-CH₃

~52.0 O-CH₃

~108.0 C4

~140.0 C5

~145.0 C3

~163.0 C=O

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

3100-3300 Broad N-H stretch

2900-3000 Medium C-H stretch (aliphatic)

~1720 Strong C=O stretch (ester)

~1570 Medium C=N stretch (ring)

~1450 Medium C=C stretch (ring)

~1250 Strong C-O stretch (ester)
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Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

140 [M]⁺ (Molecular Ion)

109 [M - OCH₃]⁺

81 [M - COOCH₃]⁺

Experimental Protocols
The spectroscopic data presented in this guide are based on standard analytical techniques

commonly employed in chemical synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of

300 MHz or higher. The sample is dissolved in a deuterated solvent, such as deuterated

chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS)

used as an internal standard (0.00 ppm). Chemical shifts are reported in parts per million (ppm)

relative to TMS.

Infrared (IR) Spectroscopy:

IR spectra are generally obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The

sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or

using an Attenuated Total Reflectance (ATR) accessory. The spectral data is typically collected

over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

Mass spectra are acquired using various ionization techniques, with Electron Ionization (EI)

being common for this type of molecule. In EI-MS, the sample is introduced into the mass

spectrometer, often via a gas chromatograph (GC-MS), and bombarded with a high-energy

electron beam (typically 70 eV). This causes fragmentation of the molecule, and the resulting

charged fragments are separated based on their mass-to-charge ratio (m/z).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthetic compound like methyl 5-methyl-1H-pyrazole-3-carboxylate.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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